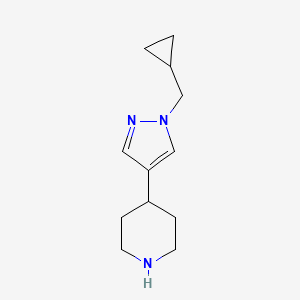

4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine

Description

4-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a pyrazole moiety. The pyrazole ring is further functionalized with a cyclopropylmethyl group at its 1-position. The cyclopropylmethyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and modulate interactions with biological targets .

Properties

IUPAC Name |

4-[1-(cyclopropylmethyl)pyrazol-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-10(1)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLCEZLVYKHMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)piperidine represents a novel molecular structure that integrates a piperidine ring with a cyclopropylmethyl-substituted pyrazole moiety. This unique combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in neurological and cancer-related applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.33 g/mol. The compound's structure allows for diverse interactions with biological targets, enhancing its pharmacological profile. Below is a summary of its structural features:

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen, known for its role in drug design. |

| Pyrazole Moiety | A five-membered ring with two adjacent nitrogen atoms, contributing to biological activity. |

| Cyclopropylmethyl Group | A three-membered carbon ring that may influence binding affinity and specificity. |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within the body. The mechanism involves:

- Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity and influencing various signaling pathways.

- Enzyme Inhibition: It can act as an inhibitor for enzymes involved in critical biological processes, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

In Vitro Studies

Recent studies have demonstrated the compound's significant biological activity:

- Anticancer Activity: In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. The compound's mechanism includes inducing apoptosis and inhibiting cell proliferation.

Table: Summary of Biological Activity Findings

| Study Focus | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Efficacy | A549 (Lung Cancer) | 10 | Induction of apoptosis |

| Anticancer Efficacy | HCT-116 (Colon Cancer) | 12 | Inhibition of cell proliferation |

| Neurotransmitter Modulation | N/A | N/A | Potential receptor interaction |

Case Studies

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a reduction in cell death and preservation of mitochondrial function, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

Another study evaluated the compound's effect on specific enzymes involved in metabolic pathways. The results showed that it effectively inhibited enzyme activity, leading to altered metabolic profiles that could be beneficial in managing metabolic disorders.

Synthesis and Development

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring: Utilizing hydrazine and a suitable diketone.

- Cyclopropylmethylation: Alkylation with cyclopropylmethyl bromide.

- Piperidine Formation: Cyclization from a 1,5-diamine precursor.

- Linking Rings: Methylene bridge formation between the pyrazole and piperidine structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The compound is compared to analogs with modifications in the pyrazole substituent, piperidine functionalization, or substitution patterns (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity

- The cyclopropylmethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to methyl or ethyl analogs (logP ~1.5–2.0). This property may improve blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

- In contrast, 4-(4-methyl-1H-pyrazol-3-yl)piperidine HCl (MW 201.7 g/mol) has a lower molecular weight and a charged hydrochloride salt, likely improving aqueous solubility but reducing passive diffusion .

Positional Isomerism

- Pyrazole substitution at the 4-position (target compound) vs. 3-position () alters electronic and steric profiles. The 4-position may favor π-stacking interactions in protein binding pockets, as seen in kinase inhibitors .

Synthetic Accessibility

- The target compound’s synthesis likely involves coupling a cyclopropylmethyl-substituted pyrazole to piperidine via reductive amination or cross-coupling, similar to methods in (e.g., Boc-protection/deprotection with TFA) .

- Analogs like 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine () are synthesized via alkylation of piperidine, but the cyclopropylmethyl group may require specialized reagents (e.g., cyclopropanecarboxaldehyde) .

Pharmacological Implications

- The cyclopropylmethyl group’s rigidity may reduce metabolic degradation compared to flexible alkyl chains (e.g., ethyl or methyl), as cyclopropane rings resist cytochrome P450 oxidation .

- Piperidine derivatives with pyrazole substituents are explored as dopamine receptor modulators or histamine H3 antagonists , though specific data for the target compound remain proprietary .

Preparation Methods

Preparation of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

A representative synthetic procedure involves:

| Reagent/Material | Quantity | Role |

|---|---|---|

| 4-Bromo-1H-pyrazole | 0.1 g | Starting material |

| Cyclopropylmethyl bromide | 92 mg | Alkylating agent |

| Potassium carbonate (K2CO3) | Excess | Base |

| Dimethylformamide (DMF) | 20 mL | Solvent |

- The reaction mixture is stirred at room temperature for 4 hours to allow alkylation of the pyrazole nitrogen with the cyclopropylmethyl group.

- After completion, the mixture is quenched and extracted following standard procedures.

- The solvent is removed by distillation to isolate the alkylated pyrazole intermediate.

This method yields the 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole intermediate efficiently, which is crucial for subsequent coupling steps.

Coupling of Pyrazole Intermediate with Piperidine

- The 4-bromo-pyrazole intermediate undergoes palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) with piperidine or piperidine derivatives.

Typical conditions include:

- Catalyst: PdCl2(PPh3)2 or Pd-based systems

- Base: Cesium carbonate (Cs2CO3)

- Solvent: Dry DMF or DME

- Temperature: 85–100 °C

- Reaction time: Several hours until completion monitored by LC-MS or TLC

The reaction leads to the formation of the desired this compound compound with yields ranging from moderate to good (30–70%).

Purification is performed by silica gel chromatography or recrystallization to achieve high purity (>95% by HPLC).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes on Optimization |

|---|---|---|

| Catalyst | PdCl2(PPh3)2 (0.1 equiv.) | Alternative Pd catalysts or Cu catalysts can be screened for better yields |

| Base | Cs2CO3 (1.5–2 equiv.) | Other bases like K2CO3 or NaOtBu may be tested |

| Solvent | Dry DMF or DME | Solvent polarity affects solubility and reaction rate |

| Temperature | 85–100 °C | Elevated temperature promotes reaction progress |

| Reaction Time | 4–24 hours | Microwave-assisted synthesis can reduce time |

| Purification | Silica gel chromatography or recrystallization | Gradient elution with ethyl acetate/hexane recommended |

Optimization strategies include catalyst screening, solvent choice, and reaction time adjustment to maximize yield and purity.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are employed:

| Technique | Key Observations |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Piperidine protons: δ 2.5–3.0 ppm (multiplet); Pyrazole aromatic protons: δ 7.5–8.0 ppm; Cyclopropylmethyl signals distinct in aliphatic region |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C13H19N3 (expected m/z) |

| High-Performance Liquid Chromatography (HPLC) | Purity >95%, reverse-phase C18 column, UV detection at 254 nm |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and purity |

These methods ensure the compound's structural integrity and suitability for further research or application.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|---|

| 1. Alkylation of 4-bromo-1H-pyrazole | Reaction with cyclopropylmethyl bromide in DMF at RT for 4 h | 4-Bromo-1H-pyrazole, cyclopropylmethyl bromide, K2CO3, DMF | 60–80 |

| 2. Coupling with piperidine | Pd-catalyzed cross-coupling in DMF/DME at 85–100 °C | PdCl2(PPh3)2, Cs2CO3, piperidine | 30–70 |

| 3. Purification | Silica gel chromatography or recrystallization | Ethyl acetate/hexane gradient | — |

Research Findings and Notes

The synthesis of this compound is analogous to methods used for related pyrazole-piperidine compounds, such as 4-(1-(cyclobutylmethyl)-1H-pyrazol-4-yl)piperidine, which employ similar multi-step alkylation and coupling strategies.

The use of palladium-catalyzed cross-coupling reactions is well-established for the formation of C-N bonds in such heterocyclic systems, offering high selectivity and yield.

Reaction monitoring by TLC and LC-MS is critical to optimize reaction time and maximize yield.

Purification methods are essential to remove palladium residues and side products, ensuring the compound's suitability for biological testing or further chemical modification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.